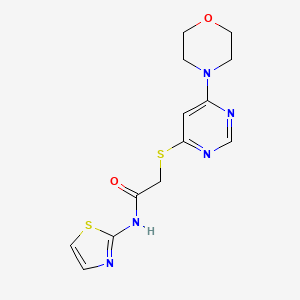

2-((6-morpholinopyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide

Description

2-((6-Morpholinopyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide is a synthetic small molecule characterized by a pyrimidine core substituted with a morpholine group at position 6, a thioether linkage, and an acetamide bridge connecting to a thiazol-2-yl moiety. The morpholine group enhances solubility and bioavailability, while the thiazole ring contributes to hydrogen bonding and target interaction .

Properties

IUPAC Name |

2-(6-morpholin-4-ylpyrimidin-4-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O2S2/c19-11(17-13-14-1-6-21-13)8-22-12-7-10(15-9-16-12)18-2-4-20-5-3-18/h1,6-7,9H,2-5,8H2,(H,14,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVZIIMUSBDGKAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=NC=N2)SCC(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((6-morpholinopyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide is a novel hybrid molecule that incorporates both morpholinopyrimidine and thiazole moieties. This combination suggests potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound and its derivatives.

Synthesis

The synthesis of this compound involves several steps, including the formation of the thiazole and morpholinopyrimidine rings. The general synthetic route can be summarized as follows:

- Formation of the Thiazole Ring : The thiazole moiety is synthesized through cyclization reactions involving appropriate thiazole precursors.

- Morpholinopyrimidine Synthesis : Morpholinopyrimidine derivatives are prepared by reacting pyrimidine derivatives with morpholine under controlled conditions.

- Final Coupling Reaction : The thioether bond is formed by reacting the morpholinopyrimidine with the thiazole derivative in the presence of coupling agents.

Anti-inflammatory Activity

Recent studies have demonstrated that compounds related to this compound exhibit significant anti-inflammatory properties. For instance, derivatives have shown the ability to inhibit the production of nitric oxide (NO) and reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophages, indicating their potential as anti-inflammatory agents .

| Compound | IC50 (µM) | Effect on iNOS | Effect on COX-2 |

|---|---|---|---|

| V4 | 10 | Decreased | Decreased |

| V8 | 12 | Decreased | Decreased |

Anticancer Activity

The anticancer potential of related compounds has been evaluated against various cancer cell lines, including A549 (lung cancer) and C6 (glioma). The mechanism of action appears to involve the induction of apoptosis in tumor cells, which is a critical pathway for anticancer activity. Notably, compounds that incorporate thiazole and morpholine structures have shown promising results in promoting apoptosis through caspase activation .

| Compound | Cell Line | Apoptosis Induction (%) | Caspase Activation |

|---|---|---|---|

| 6f | A549 | 70 | Increased |

| 6g | C6 | 65 | Increased |

Mechanistic Insights

Molecular docking studies suggest that these compounds interact favorably with key targets involved in inflammation and cancer pathways. For example, docking studies indicate strong binding affinities to iNOS and COX-2 active sites, which are crucial for mediating inflammatory responses . Additionally, structural modifications have been explored to enhance binding affinity and selectivity for cancer-related targets .

Case Studies

- Rheumatoid Arthritis : A morpholinopyrimidine-based candidate drug derived from this class is currently undergoing clinical trials for rheumatoid arthritis treatment, demonstrating its therapeutic relevance .

- Alzheimer’s Disease : Compounds with similar structural features have been investigated for their ability to inhibit acetylcholinesterase (AChE), suggesting potential applications in neurodegenerative diseases like Alzheimer's .

Comparison with Similar Compounds

2-((5-Cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (8c)

- Core Structure: Pyrimidinone with a 4-methoxyphenyl substituent.

- Key Differences: Replaces morpholine with a nitrobenzothiazole group and introduces a cyano substituent.

- Properties : Melting point 273–275°C; IR peaks at 3451 cm⁻¹ (NH) and 1659 cm⁻¹ (C=O). Exhibited VEGFR-2 inhibitory activity in anticancer studies .

2-{[6-Amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]thio}-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

- Core Structure: 6-Amino-4-oxopyrimidine with a 3-methylphenyl group.

- Key Differences : Lacks the morpholine ring but includes a 4-methoxyphenyl-thiazole moiety.

- Properties : Structural data confirm hydrogen bonding via NH and C=O groups, similar to the target compound .

Pyridine-Based Analogs

2-((3-Cyano-4,6-bis(4-morpholinophenyl)pyridin-2-yl)thio)-N-(thiazol-2-yl)acetamide (2c)

- Core Structure: Pyridine substituted with dual morpholinophenyl groups.

- Key Differences : Pyridine instead of pyrimidine core; dual morpholine groups enhance steric bulk.

- Properties: Synthesized via nucleophilic substitution (yield ~75%).

Morpholine-Containing Thiazole Derivatives

N-[5-(4-Chlorobenzyl)-thiazol-2-yl]-2-morpholin-4-yl-2-thioxoacetamide (6a)

- Core Structure : Thioxoacetamide linked to morpholine and 4-chlorobenzyl-thiazole.

- Key Differences : Thioxo (C=S) group replaces thioether (C-S-C); benzyl substituent alters hydrophobicity.

- Properties: Melting point 238–240°C; IR peaks at 1660 cm⁻¹ (C=O).

Structural and Functional Analysis

Impact of Substituents on Bioactivity

- Morpholine Group : Enhances solubility and modulates kinase binding (e.g., VEGFR-2, CD73) .

- Thiazole Ring : Facilitates π-π stacking and hydrogen bonding with biological targets .

- Thioether vs. Thioxo : Thioether (C-S-C) in the target compound may improve metabolic stability compared to thioxo (C=S) analogs .

Physicochemical Properties

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-((6-morpholinopyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound can be synthesized via alkylation of 6-morpholinopyrimidin-4-thiol with 2-chloro-N-(thiazol-2-yl)acetamide under basic conditions (e.g., K₂CO₃ or TEA in acetone/DMF). Reaction optimization includes adjusting molar ratios (e.g., 1.1:1 thiol-to-chloroacetamide), temperature (60–80°C), and reaction time (6–12 hours) to maximize yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodology : Use multi-spectral analysis:

- ¹H/¹³C NMR : Confirm the presence of morpholine protons (δ ~3.6–3.8 ppm), thiazole protons (δ ~7.2–7.5 ppm), and acetamide carbonyl (δ ~170 ppm).

- IR : Verify S-C=O (1680–1700 cm⁻¹) and C-N (1250–1350 cm⁻¹) stretches.

- Mass Spectrometry : ESI-MS or GC-MS for molecular ion ([M+H]⁺) matching theoretical mass .

Q. Which substituents in the thiazole and pyrimidine rings are critical for modulating biological activity?

- Methodology : Structure-activity relationship (SAR) studies indicate:

- Thiazole : The 2-amino group is essential for hydrogen bonding with target proteins. Substitutions at the 5-position (e.g., aryl groups) enhance lipophilicity and target affinity.

- Pyrimidine : The morpholine group improves solubility and pharmacokinetics, while sulfur at the 4-position enhances electrophilic reactivity for kinase inhibition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability) for this compound across kinase assays?

- Methodology :

Assay standardization : Use consistent ATP concentrations (e.g., 10 µM) and enzyme sources (recombinant vs. cell lysates).

Control validation : Include reference inhibitors (e.g., staurosporine for broad-spectrum kinase inhibition).

Data normalization : Adjust for non-specific binding using thermal shift assays or surface plasmon resonance (SPR) .

Q. What computational strategies are effective for predicting binding modes of this compound with kinase targets?

- Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., VEGFR-2 or BRAF). Prioritize docking poses with hydrogen bonds to hinge regions (e.g., Cys919 in VEGFR-2).

- MD simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess stability of ligand-protein complexes. Monitor RMSD and binding free energy (MM-PBSA) .

Q. How can metabolic stability and cytochrome P450 (CYP) interactions be assessed for this compound?

- Methodology :

In vitro microsomal assays : Incubate with human liver microsomes (HLMs) and NADPH. Quantify parent compound depletion via LC-MS/MS over 60 minutes. Calculate intrinsic clearance (Clᵢₙₜ).

CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to measure IC₅₀ values .

Q. What strategies minimize off-target toxicity while maintaining kinase inhibitory potency?

- Methodology :

- Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-targets (e.g., CK1 or EGFR).

- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to reduce acute toxicity. Validate in zebrafish or murine hepatotoxicity models .

Q. How can crystallography validate the compound’s binding mode in kinase complexes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.